4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid
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Overview
Description
4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid is a heterocyclic organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The presence of hydroxyl, methoxymethyl, and carboxylic acid functional groups makes it a versatile molecule for chemical reactions and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-(methoxymethyl)pyrimidine-5-carboxylic acid with a hydroxylating agent. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted pyrimidine derivatives.
Scientific Research Applications
4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxymethyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-methylpyrimidine-5-carboxylic acid: Similar structure but lacks the methoxymethyl group.
2-(Methoxymethyl)pyrimidine-5-carboxylic acid: Similar structure but lacks the hydroxyl group.
Uniqueness
4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid is unique due to the presence of both hydroxyl and methoxymethyl groups, which provide distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various applications in research and industry.
Biological Activity
4-Hydroxy-2-(methoxymethyl)pyrimidine-5-carboxylic acid (CAS No. 1250905-84-0) is a pyrimidine derivative that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This compound's structural features suggest a range of interactions with biological targets, making it a candidate for further pharmacological exploration.
Chemical Structure and Properties
The molecular formula of this compound is C8H9N2O4, with a molecular weight of approximately 185.17 g/mol. Its structure includes a hydroxyl group, a methoxymethyl group, and a carboxylic acid moiety, which are critical for its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of various pyrimidine derivatives. Although specific data on this compound is limited, related compounds have demonstrated significant activity against Gram-positive bacteria and fungi. For instance, derivatives of pyrimidines have shown effectiveness against multidrug-resistant strains of Staphylococcus aureus and Candida species, suggesting that similar mechanisms may be present in this compound.
Table 1: Antimicrobial Activity of Pyrimidine Derivatives
Compound Name | Target Pathogen | Minimum Inhibitory Concentration (MIC) |
---|---|---|
1-(2-hydroxyphenyl)-5-oxopyrrolidine | S. aureus | 16 µg/mL |
Hydrazone derivative | C. auris | 16 µg/mL |
4-Hydroxy-2-(methoxymethyl)pyrimidine | TBD (To Be Determined) | TBD |
Anticancer Activity
The anticancer properties of pyrimidine derivatives have been widely studied. Compounds similar to this compound have shown promise in inhibiting cancer cell proliferation in various models, including lung cancer cell lines. For example, compounds with similar functional groups have exhibited IC50 values in the low micromolar range against A549 cells.
Table 2: Anticancer Activity of Related Compounds
Compound Name | Cell Line | IC50 (µM) |
---|---|---|
3,5-Dichloro-2-hydroxyphenyl derivative | A549 | 15 µM |
Methoxy-substituted pyrimidines | MCF-7 | 20 µM |
4-Hydroxy-2-(methoxymethyl)pyrimidine | TBD (To Be Determined) | TBD |
The biological activity of pyrimidine derivatives is often attributed to their ability to interact with specific enzymes or receptors involved in cellular processes. For instance:
- Antimicrobial Mechanism : The inhibition of bacterial cell wall synthesis or disruption of membrane integrity.
- Anticancer Mechanism : Induction of apoptosis through modulation of signaling pathways such as the p53 pathway or inhibition of key enzymes involved in nucleotide synthesis.
Case Studies
- Study on Antimicrobial Resistance : A recent investigation into the efficacy of pyrimidine derivatives against resistant strains revealed that modifications at the hydroxyl and carboxylic acid positions significantly enhanced activity against resistant S. aureus strains.
- Anticancer Screening : In vitro studies on derivatives similar to this compound showed promising results in reducing cell viability in lung cancer models, indicating potential for therapeutic development.
Properties
IUPAC Name |
2-(methoxymethyl)-6-oxo-1H-pyrimidine-5-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O4/c1-13-3-5-8-2-4(7(11)12)6(10)9-5/h2H,3H2,1H3,(H,11,12)(H,8,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQJKFTKBBKRUHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=NC=C(C(=O)N1)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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